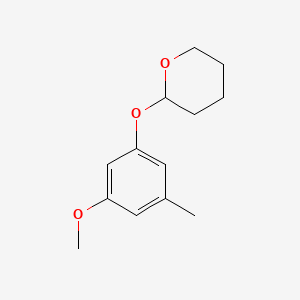
2-(3-Methoxy-5-methylphenoxy)tetrahydropyran
Vue d'ensemble
Description
2-(3-Methoxy-5-methylphenoxy)tetrahydropyran is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methoxy-5-methylphenoxy)tetrahydropyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methoxy-5-methylphenoxy)tetrahydropyran including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organocatalytic Tetrahydropyranylation : One significant application is in the field of organocatalysis. Kotke and Schreiner (2007) discuss an acid-free, organocatalytic method for protecting alcohols, phenols, and other derivatives using tetrahydropyran and 2-methoxypropene. This method is particularly efficient for acid-sensitive substrates and showcases remarkable catalytic efficiency (Kotke & Schreiner, 2007).
Synthesis of π-Conjugated Polymers : In materials science, Kubo et al. (2005) demonstrated the incorporation of π-conjugated polymer into silica, using a derivative of tetrahydropyran. This involved a Wittig reaction and acid-catalyzed polycondensations, leading to composite materials with unique UV−vis and emission spectra properties (Kubo et al., 2005).
Synthesis of Protected Nucleosides : Takaku, Imai, and Nakayama (1987) utilized tetrahydropyran derivatives in the synthesis of oligoribonucleotides, highlighting its role in nucleic acid chemistry. This process involved efficient and selective protection of nucleosides, demonstrating the compound's utility in this field (Takaku, Imai, & Nakayama, 1987).
Chemical Synthesis and Characterization : Srivastava and Brown (1970) focused on the chemical synthesis and characterization of various tetrahydropyran derivatives, providing foundational knowledge for their applications in different fields (Srivastava & Brown, 1970).
Antibacterial Agents : Mariswamy et al. (2021) explored the potential of tetrahydropyran derivatives as antibacterial agents. They synthesized and characterized various complexes and investigated their biological activity, demonstrating the compound's potential in medical applications (Mariswamy et al., 2021).
Propriétés
IUPAC Name |
2-(3-methoxy-5-methylphenoxy)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10-7-11(14-2)9-12(8-10)16-13-5-3-4-6-15-13/h7-9,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYPKHVWACTSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CCCCO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-5-methylphenoxy)tetrahydropyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



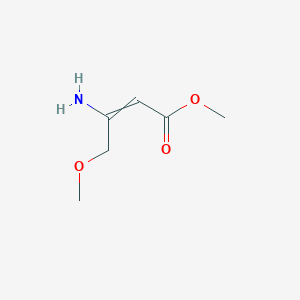

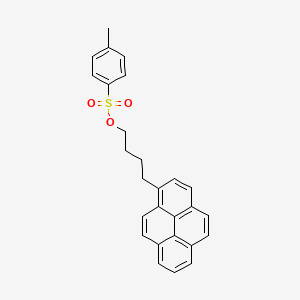


![Tert-butyl N-[(3S)-1-ethylpiperidin-3-YL]carbamate](/img/structure/B8265889.png)
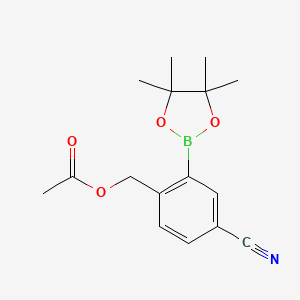

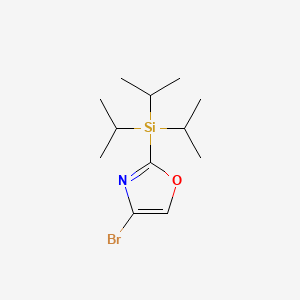
![Methyl 7-[methoxy(methyl)carbamoyl]heptanoate](/img/structure/B8265926.png)
![5-[(4-methoxybenzyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B8265944.png)

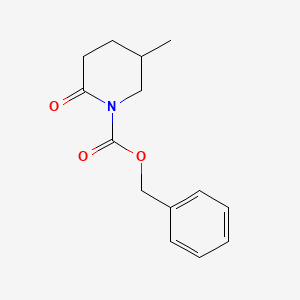
![7-tert-Butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B8265958.png)